molecular formula C15H19Cl2NO3S B4139011 2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride

2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride

Cat. No. B4139011
M. Wt: 364.3 g/mol
InChI Key: ZLCVITWKDMYKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride, also known as CGP 12177, is a selective β-adrenergic receptor antagonist that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various studies to investigate the role of β-adrenergic receptors in different physiological processes.

Mechanism of Action

2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride 12177 acts as a selective antagonist of β-adrenergic receptors, specifically targeting the β1 and β2 subtypes. It competitively blocks the binding of catecholamines such as epinephrine and norepinephrine to these receptors, thereby inhibiting their downstream signaling pathways. This leads to a decrease in heart rate, blood pressure, and other physiological responses mediated by the β-adrenergic receptors.
Biochemical and Physiological Effects:
2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride 12177 has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. In general, it has been found to decrease heart rate and cardiac output, as well as reduce blood pressure and peripheral vascular resistance. It has also been shown to inhibit lipolysis and stimulate glucose uptake in adipose tissue. In the central nervous system, 2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride 12177 has been found to modulate the release of neurotransmitters such as dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride 12177 in lab experiments is its high selectivity for β-adrenergic receptors, which allows for precise targeting of these receptors in different systems. Additionally, the availability of high-purity 2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride 12177 and well-established synthesis protocols make it a reliable tool for scientific research. However, one limitation of using 2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride 12177 is its potential off-target effects, as it may interact with other receptors or signaling pathways in certain systems.

Future Directions

There are several future directions for research involving 2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride 12177. One potential area of study is the role of β-adrenergic receptors in cancer progression, as recent studies have suggested that these receptors may play a role in tumor growth and metastasis. Another area of interest is the use of 2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride 12177 as a tool for investigating the function of β-adrenergic receptors in the brain, particularly in relation to cognitive processes and neurodegenerative diseases. Finally, further optimization of 2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride 12177 synthesis protocols and development of new derivatives may lead to more selective and potent β-adrenergic receptor antagonists for use in scientific research.

Scientific Research Applications

2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride 12177 has been used in various scientific studies to investigate the role of β-adrenergic receptors in different physiological processes. It has been used in studies related to cardiovascular function, metabolism, and neurobiology. For example, 2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride 12177 has been used to investigate the role of β-adrenergic receptors in regulating glucose metabolism and insulin secretion. It has also been used to study the effects of β-adrenergic receptor stimulation on cardiac function and blood pressure.

properties

IUPAC Name

2-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S.ClH/c1-19-14-8-11(9-17-4-5-18)7-13(16)15(14)20-10-12-3-2-6-21-12;/h2-3,6-8,17-18H,4-5,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCVITWKDMYKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]ethanol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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